2-(2,4-dichlorophenyl)-N-methoxy-N-methylacetamide
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Overview
Description
2-(2,4-Dichlorophenyl)-N-methoxy-N-methylacetamide is an organic compound characterized by the presence of a dichlorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 2,4-dichloroaniline with methyl chloroacetate in the presence of a base, followed by methylation of the resulting intermediate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow microreactors has also been explored to improve reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(2,4-Dichlorophenyl)-N-methoxy-N-methylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with cytochrome P450 enzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A systemic herbicide used to control broadleaf weeds.
2,4-Dichlorophenylboronic acid: Used in Suzuki coupling reactions and the synthesis of biologically active molecules.
2,4-Dichlorophenethylamine:
Uniqueness
2-(2,4-Dichlorophenyl)-N-methoxy-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a dichlorophenyl group with an acetamide moiety allows for a wide range of chemical modifications and applications .
Properties
Molecular Formula |
C10H11Cl2NO2 |
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Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C10H11Cl2NO2/c1-13(15-2)10(14)5-7-3-4-8(11)6-9(7)12/h3-4,6H,5H2,1-2H3 |
InChI Key |
BFNYZQWMYMCYJS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC1=C(C=C(C=C1)Cl)Cl)OC |
Origin of Product |
United States |
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